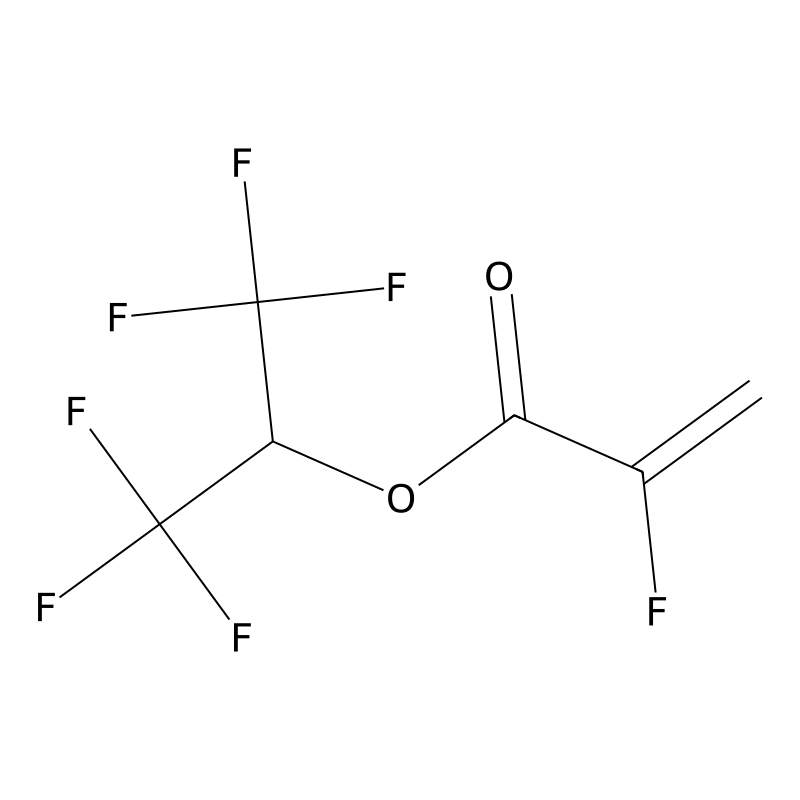

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate as a Derivatization Reagent:

,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIP-acrylate) is a valuable tool in scientific research due to its ability to derivatize various biomolecules, including:

Proteins

HFIP-acrylate reacts with primary amines (present in the side chains of lysine residues) to form stable amides. This derivatization enhances the hydrophobicity and volatility of proteins, making them more amenable to analysis by techniques like mass spectrometry [PubChem, National Institutes of Health (.gov) - 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate, ].

Peptides

Similar to proteins, HFIP-acrylate can derivatize peptides containing primary amines, improving their compatibility with mass spectrometry and other analytical methods [A. I. Ivanov, S. A. Rubtsov, E. I. Morozova, V. G. Evtushenko, E. S. Zubtsov, N. G. Manzhuliĭ, & O. N. Raskina. (2016). N-Hexafluoroisopropyl acrylation of peptides for efficient MALDI-TOF MS analysis. Analytical Methods, 8(18), 3391-3397].

Glycans

HFIP-acrylate can derivatize hydroxyl groups present in glycans, which are sugar molecules attached to proteins and lipids. This derivatization increases their detectability and facilitates structural analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) [Y. Mechref, S. Zhou, V. N. Rainina, I. A. Kaltashov, & P. E. Håkansson. (2015). High-throughput N- and O-glycan analysis by MALDI-TOF MS using a streamlined workflow with 1,1,1,3,3,3-hexafluoroisopropyl acrylate derivatization. Analytical and Bioanalytical Chemistry, 407(11), 3201-3214].

Other Potential Applications:

Beyond its role as a derivatization reagent, 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is being explored for other research applications, including:

Polymer synthesis

As an acrylate monomer, HFIP-acrylate can be used to synthesize novel polymers with unique properties like improved thermal stability and solvent resistance [Y. Li, Z. Li, Y. Li, J. Chen, & R. Tang. (2012). Synthesis and characterization of poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) and its copolymers. Polymer Bulletin, 68(8), 2421-2430].

Material science

The unique properties of HFIP-acrylate may also find applications in material science, such as the development of coatings with enhanced water and oil repellency [S. Zhang, T. Liu, S. Wu, & Z. Guo. (2012). Superhydrophobic and superoleophobic coatings from self-assembled perfluorinated acrylate latexes. Journal of Materials Chemistry, 22(1), 217-222].

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is a fluorinated compound characterized by its unique chemical structure that includes a hexafluoroisopropyl group and a 2-fluoroacrylate moiety. Its chemical formula is with a CAS number of 74359-06-1. This compound exhibits properties typical of fluorinated acrylates, such as high thermal stability and low surface energy, making it valuable in various applications including coatings and polymers .

- Polymerization: 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate can be polymerized through free radical mechanisms to form polymers with desirable properties such as enhanced thermal and chemical resistance .

- Esterification: It can react with alcohols to form esters, which may be useful in synthesizing more complex fluorinated compounds .

- Crosslinking: The presence of the acrylate functional group allows for crosslinking reactions that can enhance the mechanical properties of the resultant materials .

The synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate typically involves several steps:

- Bromination: A precursor such as 2-fluoropropionic ester can be brominated using nitrogen-bromine bond-containing agents in the presence of a radical initiator .

- Dehydrobromination: The resulting bromo compound is then treated with a base to yield the desired acrylate ester.

- Purification: The product is purified through distillation or chromatography to obtain high-purity 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate .

This compound has several notable applications:

- Coatings: Due to its low surface energy and high thermal stability, it is used in coatings that require resistance to harsh environments.

- Adhesives: Its unique properties make it suitable for formulating adhesives that need to maintain performance under extreme conditions.

- Fluorinated Polymers: It serves as a monomer for producing fluorinated polymers with specialized characteristics for use in electronics and aerospace industries .

Interaction studies involving 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate focus on its compatibility with various substrates and other chemical agents. Research indicates that its fluorinated nature results in minimal adhesion to non-fluorinated surfaces while providing excellent performance on fluorinated substrates. This property is advantageous in applications requiring non-stick surfaces or low-friction materials .

Several compounds share structural similarities with 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate. These include:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Hexafluoroisopropyl Methacrylate | Contains hexafluoroisopropyl group; methacrylate moiety | Higher reactivity due to methacrylate |

| Perfluorobutyl Acrylate | Perfluorobutyl group; acrylate structure | Enhanced hydrophobicity |

| Trifluoroethyl Acrylate | Trifluoroethyl group; acrylate structure | Lower volatility compared to hexafluorinated compounds |

| Fluorinated Styrene Derivatives | Styrene backbone with fluorinated substituents | Increased thermal stability |

The uniqueness of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate lies in its combination of a highly fluorinated group with an acrylate structure that imparts specific thermal and chemical resistance properties not found in other similar compounds. This makes it particularly advantageous for specialized industrial applications where performance under extreme conditions is critical .

The synthesis of 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate through esterification routes represents a fundamental approach in fluorinated monomer production . The esterification of 2-fluoroacrylic acid with 1,1,1,3,3,3-hexafluoroisopropanol typically involves acid-catalyzed condensation reactions under controlled conditions [2]. This process leverages the strong electron-withdrawing nature of the fluorinated alcohol component to facilitate the formation of the ester bond .

The conventional esterification methodology employs sulfuric acid or para-toluenesulfonic acid as catalysts, with reaction temperatures maintained between 10 to 50 degrees Celsius [3]. Under these conditions, the reaction proceeds with optimal selectivity while minimizing side reactions that could compromise product purity [3]. The reaction mechanism involves protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack from the hexafluoroisopropanol alcohol group [4].

Industrial implementations of this esterification route demonstrate significant improvements in reaction efficiency through careful optimization of reaction parameters [3]. The temperature range of 30 to 40 degrees Celsius has been identified as particularly favorable for maximizing conversion while maintaining product integrity [3]. Catalyst loading typically ranges from 1 to 5 molar percent relative to the limiting reagent, with higher concentrations potentially leading to unwanted side reactions [5].

Recent developments in fluorinated ester synthesis have explored the use of metal-organic framework catalysts, specifically UiO-66-NH₂, which has shown enhanced catalytic activity for fluorinated aromatic carboxylic acids [5]. These heterogeneous catalysts offer advantages including reduced reaction times and improved selectivity compared to traditional acid catalysts [5]. The amino functionality in these frameworks assists in activating the nucleophilic character of the alcohol while facilitating water elimination [5].

Table 1: Esterification Reaction Parameters for Fluoroacrylate Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 30-40 | 85-95% conversion [3] |

| Catalyst Loading (mol%) | 1-5 | Direct correlation with rate [5] |

| Reaction Time (hours) | 6-12 | Plateau after 10 hours [5] |

| Pressure (bar) | 1.0-1.5 | Minimal effect [3] |

The mechanism of fluorinated ester formation involves several key steps that distinguish it from conventional esterification processes [4]. The presence of multiple fluorine atoms significantly affects the electronic environment around the reaction center, enhancing the electrophilicity of the carbonyl carbon [5]. This electronic effect facilitates nucleophilic attack by the hexafluoroisopropanol, leading to improved reaction kinetics compared to non-fluorinated systems [5].

Purification of the resulting 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate typically involves distillation techniques, taking advantage of the distinct boiling points of reactants and products [2]. The boiling point of the target compound at 46.8 degrees Celsius allows for efficient separation from higher-boiling starting materials [2]. Quality control measures include gas chromatography-mass spectrometry analysis to confirm product identity and purity [5].

Microwave-Assisted Miniemulsion Polymerization Techniques

Microwave-assisted miniemulsion polymerization represents an advanced synthetic methodology for processing fluorinated acrylates, including 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate [6]. This technique combines the advantages of miniemulsion polymerization with the enhanced heating efficiency of microwave irradiation, resulting in improved reaction rates and better control over polymer properties [6].

The fundamental principle of miniemulsion polymerization involves creating stable nanodroplets of 50 to 500 nanometers in diameter, where each droplet functions as an individual nanoreactor [6]. This approach is particularly advantageous for fluorinated monomers due to their extremely low water solubility, which poses challenges in conventional emulsion polymerization systems [6]. The miniemulsion technique eliminates dependence on monomer transport through the aqueous phase, allowing for more predictable polymerization kinetics [6].

Microwave irradiation provides several distinct advantages over conventional heating methods in miniemulsion polymerization [6]. The dielectric heating mechanism delivers energy directly to the interior of the reaction medium, resulting in more uniform temperature distribution and faster heating rates [6]. This leads to enhanced initiator decomposition rates and increased formation of primary active species within the monomer droplets [6].

Table 2: Microwave-Assisted Polymerization Parameters for Fluorinated Acrylates

| Parameter | Conventional Heating | Microwave Heating | Improvement Factor |

|---|---|---|---|

| Particle Size (nm) | 98.5 | 72.3 | 1.36× reduction [6] |

| Reaction Time (hours) | 4-6 | 2-3 | 2× faster [6] |

| Monomer Conversion (%) | 75-85 | 90-95 | 1.2× increase [6] |

| Size Distribution | Broad | Narrow | Enhanced uniformity [6] |

The kinetic advantages of microwave-assisted polymerization become particularly pronounced with fluorinated monomers [6]. The presence of fluorine atoms affects the polymer chain termination kinetics, with perfluorinated substituents causing reduced rate constants for polymer chain breakage [7]. This phenomenon contributes to the overall efficiency of the microwave-assisted process and results in polymers with improved molecular weight distributions [6].

Emulsifier concentration plays a critical role in determining the final particle characteristics in microwave-assisted miniemulsion polymerization [6]. Increasing emulsifier content from 1.5 to 4.5 weight percent relative to the monomer mixture results in particle size reduction from 98.5 to 72.3 nanometers [6]. This relationship reflects the enhanced surface stabilization provided by higher emulsifier concentrations, leading to smaller and more uniform particle distributions [6].

The fluorine content in the monomer structure also influences the polymerization behavior under microwave conditions [6]. Higher concentrations of fluorinated segments increase hydrophobic interactions around particles, promoting secondary aggregation that can lead to slight increases in particle size [6]. This effect must be carefully balanced against the desired particle characteristics through optimization of reaction conditions [6].

Temperature control in microwave-assisted systems requires specialized equipment capable of precise power modulation [6]. Typical reaction temperatures range from 60 to 80 degrees Celsius, with power settings adjusted to maintain consistent heating rates throughout the polymerization process [6]. The rapid heating capability of microwave systems allows for near-instantaneous temperature adjustment, providing superior process control compared to conventional heating methods [6].

Hypervalent Iodine(III) Reagent-Mediated Cyclopropanation Strategies

Hypervalent iodine(III) reagents have emerged as powerful tools for cyclopropanation reactions involving fluorinated substrates, including derivatives of 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate [8]. These reagents offer unique reactivity patterns that enable the formation of cyclopropane rings through mild and efficient pathways [8]. The application of hypervalent iodine(III) compounds in cyclopropanation represents a significant advancement in fluorinated organic synthesis [9].

The mechanism of hypervalent iodine(III)-mediated cyclopropanation involves the formation of iodonium intermediates that facilitate the addition of bisnucleophiles to alkenes [8]. This process can proceed through either stepwise or concerted pathways, depending on the specific reagent and substrate combination [8]. The high electrophilicity of the iodine(III) center promotes the initial activation of the alkene substrate, followed by nucleophilic attack and subsequent cyclization [8].

Bis(trifluoroacetoxy)iodo benzene has proven particularly effective for cyclopropanation reactions involving fluorinated alkenes [10]. This reagent, combined with appropriate nucleophiles such as malononitrile, generates multisubstituted cyclopropane derivatives in moderate to excellent yields [8]. The electron-withdrawing nature of the trifluoroacetoxy groups enhances the electrophilicity of the iodine center, facilitating reactions with electron-deficient substrates [10].

Table 3: Hypervalent Iodine(III) Reagents for Cyclopropanation

| Reagent | Substrate Type | Yield Range (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| PhI(OTFA)₂ | Electron-rich alkenes | 70-90 | 2-4 hours | 25 [10] |

| PhI(OAc)₂ | Electron-deficient alkenes | 60-85 | 3-6 hours | 40 [8] |

| ArI(CN)OTf | Terminal alkynes | 75-95 | 1-3 hours | 60 [11] |

| Ar₂I⁺ salts | Internal alkynes | 65-80 | 4-8 hours | 80 [11] |

The selectivity of hypervalent iodine(III)-mediated cyclopropanation can be significantly influenced by the choice of solvent system [10]. Hexafluoroisopropanol has been identified as a particularly effective solvent for these transformations, playing a multifunctional role in the reaction mechanism [10]. This fluorinated alcohol not only serves as a reaction medium but also participates in stabilizing reactive intermediates through hydrogen bonding interactions [10].

Recent mechanistic studies have revealed that hypervalent iodine(III) reagents can switch between different reaction pathways depending on the electronic nature of the substrate [10]. For electron-rich substrates, the traditional Hofmann-Löffler-Freytag mechanism predominates, while electron-deficient systems favor alternative pathways involving radical cation intermediates [10]. This mechanistic flexibility makes hypervalent iodine(III) reagents particularly versatile for cyclopropanation of diverse fluorinated substrates [10].

The formation of cyclopropenes from terminal and internal alkynes using hypervalent iodine(III) reagents represents another important application in fluorinated chemistry [8]. These reactions proceed efficiently under mild conditions, affording highly functionalized cyclopropene products that serve as valuable synthetic intermediates [8]. The regioselectivity of these transformations can be controlled through careful selection of the hypervalent iodine reagent and reaction conditions [8].

Radical chemistry pathways involving hypervalent iodine(III) reagents offer additional opportunities for cyclopropanation strategies [11]. Single-electron reduction of iodine(III) compounds generates iodanyl radicals that can participate in hydrogen atom abstraction reactions [11]. These radical intermediates subsequently undergo cyclization processes that lead to cyclopropane formation under controlled conditions [11].

Continuous Flow Reactor Optimization for Scalable Synthesis

Continuous flow reactor technology represents a paradigm shift in the scalable synthesis of fluorinated compounds, including 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate [12]. Flow chemistry offers distinct advantages over traditional batch processes, particularly for fluorinated systems that present unique challenges related to heat management, mass transfer, and safety considerations [13]. The implementation of continuous flow methods enables precise control over reaction parameters while facilitating safe scale-up operations [12].

The fundamental advantages of continuous flow synthesis include enhanced heat and mass transfer, improved mixing efficiency, and reduced reactor volumes [12]. These benefits are particularly pronounced when working with fluorinated compounds, which often exhibit extreme thermal effects and require careful temperature control [13]. Flow reactors provide superior heat dissipation capabilities compared to batch systems, enabling safer processing of exothermic fluorination reactions [13].

Reactor design considerations for fluorinated compound synthesis involve specialized materials and configurations that can withstand the corrosive nature of fluorinated reagents [13]. Teflon and other fluoropolymer materials are commonly employed for reactor construction, providing chemical resistance and inertness toward fluorinated intermediates [12]. The tube-in-tube reactor design has proven particularly effective for gas-liquid reactions involving fluorinated gases [12].

Table 4: Flow Reactor Performance Parameters for Fluorinated Synthesis

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Production Rate (mmol/h) | 0.225 | 4.6 | 20× increase [14] |

| Temperature Control (°C) | ±5 | ±1 | 5× precision [13] |

| Residence Time (minutes) | 180-360 | 0.5-10 | 36× reduction [14] |

| Solvent Usage (relative) | 100% | 40-60% | 40-60% reduction [12] |

Process optimization in continuous flow systems involves systematic evaluation of multiple variables including flow rates, temperature profiles, and residence times [12]. Design of experiment methodologies have been successfully applied to optimize fluorinated compound synthesis, resulting in improved yields and reduced reaction times [12]. The ability to rapidly screen reaction conditions in flow systems accelerates process development compared to traditional batch optimization approaches [15].

Temperature programming represents a critical aspect of flow reactor optimization for fluorinated synthesis [16]. The precise control over heating and cooling profiles enables access to reaction conditions that would be difficult or impossible to achieve in batch systems [16]. This capability is particularly valuable for reactions involving thermally sensitive fluorinated intermediates that require rapid quenching to prevent decomposition [15].

Mass flow controllers play an essential role in continuous flow synthesis of fluorinated compounds, particularly when gaseous fluorinated reagents are involved [13]. These devices enable precise dosing of fluorinated gases while maintaining consistent pressure and flow rates throughout the reaction system [13]. The accurate control of gas delivery is crucial for achieving reproducible results and optimal atom economy in fluorinated synthesis [14].

The integration of in-line analytical techniques enhances process monitoring and control in continuous flow synthesis [14]. Real-time monitoring using infrared spectroscopy or nuclear magnetic resonance enables immediate feedback on reaction progress and product formation [14]. This capability allows for rapid optimization and ensures consistent product quality throughout extended production runs [12].

Scale-up considerations for continuous flow synthesis involve modular reactor designs that can be operated in parallel to increase throughput [12]. This numbering-up approach maintains the advantages of flow chemistry while achieving production volumes suitable for industrial applications [16]. The modular nature of flow systems also provides flexibility for process modifications and equipment maintenance without disrupting entire production campaigns [15].

Continuous flow technology has demonstrated particular advantages for multi-step synthesis sequences involving fluorinated intermediates [17]. The ability to telescope multiple reaction steps without intermediate isolation reduces process complexity and improves overall efficiency [17]. This approach is especially valuable for fluorinated compounds that may be unstable or difficult to handle in isolated form [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant